An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3,4-difluorobenzoic acid
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3,4-difluorobenzoic acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of 2-Bromo-3,4-difluorobenzoic acid (CAS No. 170108-05-1), a key intermediate in pharmaceutical and fine chemical synthesis. This document details its physicochemical characteristics, spectroscopic profile, reactivity, and provides experimental protocols for its synthesis and common reactions.
Core Chemical Properties
2-Bromo-3,4-difluorobenzoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a bromine atom and two fluorine atoms on the benzene ring, imparts unique reactivity, making it a valuable building block in medicinal chemistry for the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs).[1][2]
Physical and Chemical Properties
The compound is typically an off-white to faint peach solid powder under standard conditions.[1] Key quantitative properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 170108-05-1 | |
| Molecular Formula | C₇H₃BrF₂O₂ | |
| Molecular Weight | 237.00 g/mol | |
| Boiling Point | 292.9 °C at 760 mmHg | |
| Density | 1.872 g/cm³ | [1] |
| Flash Point | 131 °C | [1] |
| Physical Form | Solid | |
| Purity | ≥98% to ≥99% (by HPLC) | [1] |
| Storage Temperature | Room Temperature |
Solubility Profile
While quantitative solubility data for 2-Bromo-3,4-difluorobenzoic acid is not extensively documented, its chemical structure suggests solubility in a range of common organic solvents. Based on the behavior of similar fluorinated and brominated benzoic acids, it is expected to be soluble in polar organic solvents.
| Solvent | Expected Qualitative Solubility |
| Methanol | Soluble |
| Ethanol | Soluble |
| Acetone | Soluble |
| Diethyl Ether | Soluble |
| Toluene | Soluble |
| Water | Slightly Soluble |
Spectroscopic Characterization
Detailed spectroscopic data for 2-Bromo-3,4-difluorobenzoic acid is not widely published. However, based on its structure and data from analogous compounds, the following spectral characteristics can be predicted.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton spectrum is expected to show two aromatic protons. The chemical shifts will be influenced by the electron-withdrawing effects of the halogen and carboxylic acid groups. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift (typically >10 ppm).
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¹³C NMR: The carbon spectrum will display seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons attached to the fluorine atoms will show characteristic C-F coupling.
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¹⁹F NMR: The fluorine spectrum will exhibit two signals for the two non-equivalent fluorine atoms, with coupling between them.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by the following key absorptions:
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A broad O-H stretching band from the carboxylic acid group, typically in the range of 2500-3300 cm⁻¹.
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A strong C=O stretching band from the carbonyl group of the carboxylic acid, expected around 1700 cm⁻¹.
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C-F stretching bands, typically in the region of 1100-1300 cm⁻¹.
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C-Br stretching vibration, which is expected at lower wavenumbers.
Mass Spectrometry (MS)
The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak of nearly equal intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of the hydroxyl group, the carboxyl group, and the bromine atom.
Chemical Reactivity and Synthetic Applications
2-Bromo-3,4-difluorobenzoic acid is a versatile intermediate in organic synthesis, primarily utilized for the introduction of the 2-bromo-3,4-difluorophenyl moiety into larger molecules. Its key reactive sites are the carboxylic acid group and the carbon-bromine bond.
Amide Bond Formation
The carboxylic acid functionality can readily undergo condensation reactions with amines to form amides. This reaction is fundamental in the synthesis of many pharmaceutical compounds.
Suzuki-Miyaura Cross-Coupling
The carbon-bromine bond is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. This allows for the formation of a new carbon-carbon bond by coupling with an organoboron reagent, enabling the synthesis of biaryl compounds.
Experimental Protocols
The following are detailed methodologies for key experiments involving 2-Bromo-3,4-difluorobenzoic acid.
Synthesis of 2-Bromo-3,4-difluorobenzoic acid (Hypothetical Protocol)
This protocol is based on the bromination of a difluorobenzoic acid precursor.
Workflow for the Synthesis of 2-Bromo-3,4-difluorobenzoic acid
Caption: A logical workflow for the synthesis of 2-Bromo-3,4-difluorobenzoic acid.
Procedure:
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Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add 3,4-difluorobenzoic acid and concentrated sulfuric acid. Cool the mixture to 0-5 °C in an ice bath.
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Bromination: Slowly add a brominating agent, such as N-bromosuccinimide (NBS), to the cooled mixture while maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for several hours until the reaction is complete (monitored by TLC or HPLC).
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Workup: Carefully pour the reaction mixture into ice-water. The crude product will precipitate out of the solution.
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Purification: Collect the solid by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield pure 2-Bromo-3,4-difluorobenzoic acid.
Amide Synthesis from 2-Bromo-3,4-difluorobenzoic acid
Workflow for Amide Synthesis
Caption: A standard workflow for the synthesis of amides from 2-Bromo-3,4-difluorobenzoic acid.
Procedure:
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Reaction Setup: To a solution of 2-Bromo-3,4-difluorobenzoic acid in an anhydrous aprotic solvent such as dimethylformamide (DMF), add a coupling agent (e.g., HATU, HBTU) and a non-nucleophilic base (e.g., diisopropylethylamine - DIPEA).
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Amine Addition: Add the desired amine to the reaction mixture.
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Reaction: Stir the reaction at room temperature until completion (monitored by TLC or LC-MS).
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Workup: Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an aqueous acid solution (e.g., 1M HCl), a saturated aqueous sodium bicarbonate solution, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude amide can be purified by column chromatography on silica gel.
Suzuki-Miyaura Cross-Coupling of 2-Bromo-3,4-difluorobenzoic acid
Workflow for Suzuki-Miyaura Coupling
Caption: A typical workflow for the Suzuki-Miyaura cross-coupling of 2-Bromo-3,4-difluorobenzoic acid.
Procedure:
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Reaction Setup: In a Schlenk flask, combine 2-Bromo-3,4-difluorobenzoic acid, the desired arylboronic acid, a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0)), and a base (e.g., potassium carbonate).
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Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane) and water.
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Reaction: Purge the flask with an inert gas (e.g., argon or nitrogen) and heat the mixture to reflux with vigorous stirring until the starting material is consumed (monitored by TLC or LC-MS).
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Workup: Cool the reaction mixture to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
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Purification: Filter and concentrate the organic layer under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired biaryl product.
Safety Information
2-Bromo-3,4-difluorobenzoic acid should be handled with appropriate safety precautions in a well-ventilated fume hood. It is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335). Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
This guide provides a foundational understanding of the chemical properties and applications of 2-Bromo-3,4-difluorobenzoic acid. Researchers are encouraged to consult the primary literature for more specific applications and detailed experimental conditions.
